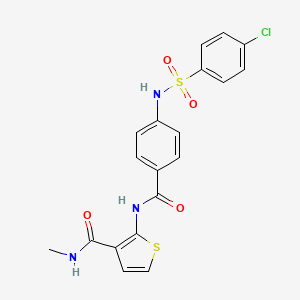
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known by its IUPAC name 2-(1,4-diazepan-1-yl)nicotinonitrile dihydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” consists of a pyridine ring attached to a diazepane ring . The compound has a molecular weight of 238.72 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” include a molecular weight of 238.72 . The compound is an oil at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial and Antiviral Agent Development
Pyridine compounds, including derivatives like 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride , are known for their antimicrobial and antiviral properties . The structure of this compound, which includes a pyridine nucleus, can be essential for the synthesis of new drugs with potential therapeutic applications against infectious diseases.
Pharmacology: Drug Formulation and Carrier Systems
In pharmacology, the compound’s ability to form salts, such as the dihydrochloride form, can be leveraged to improve the solubility and stability of pharmaceuticals . This enhances drug delivery and efficacy, making it a valuable asset in developing new medication formulations.
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique chemical structure allows it to be used as a standard or reagent in analytical techniques such as NMR, HPLC, LC-MS, and UPLC . This aids in the identification and quantification of substances, as well as in the study of chemical interactions and reactions.
Biochemistry Research: Enzyme and Receptor Studies
In biochemistry, 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride can be used to study enzyme interactions and receptor binding due to its structural specificity . It can act as an inhibitor or activator in enzymatic assays, helping to elucidate biological pathways and mechanisms.
Environmental Science: Pollutant Detection and Analysis
The compound’s reactivity and detectability make it suitable for environmental monitoring and analysis. It can be used to trace chemical pollutants or to study their degradation under various environmental conditions .
Industrial Applications: Chemical Synthesis and Material Science
In industrial chemistry, this compound can serve as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical modifications, which can lead to the development of new materials with desired properties .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUZWSPIDEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)


![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![3-ethoxy-6H-benzo[c]chromen-6-one](/img/structure/B2985635.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)


